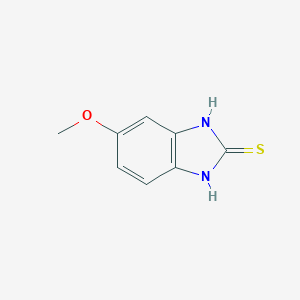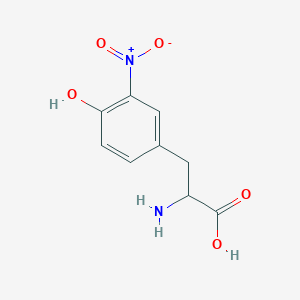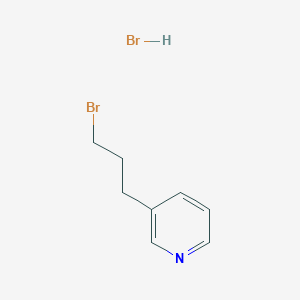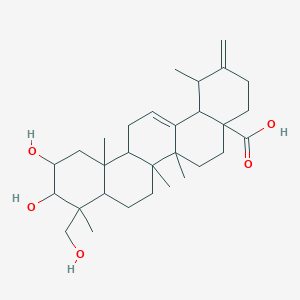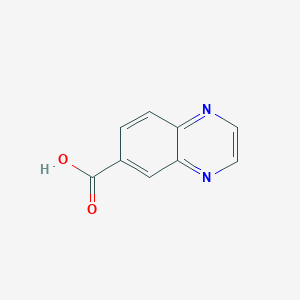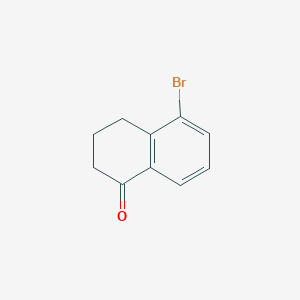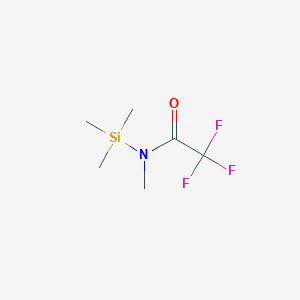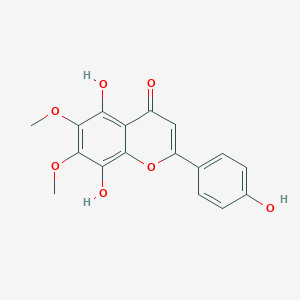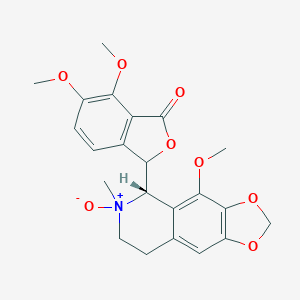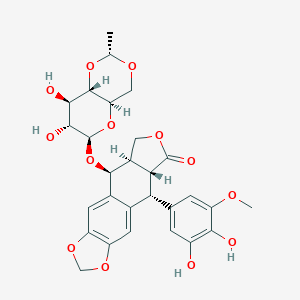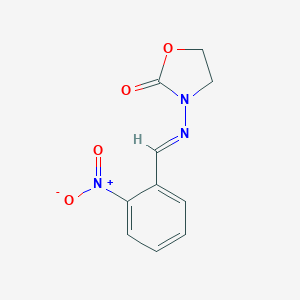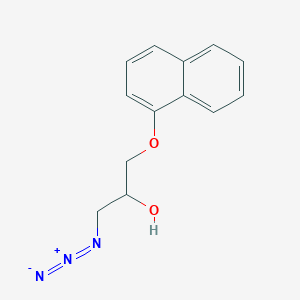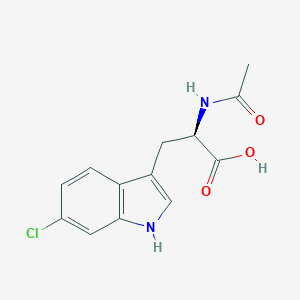![molecular formula C10H15NO4S2 B030882 (4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide CAS No. 1029324-91-1](/img/structure/B30882.png)
(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide
説明
Synthesis Analysis
The synthesis of thiazine derivatives often involves reactions between different sulfur and nitrogen-containing compounds. For instance, Bobek (1982) detailed the synthesis of 1,4-thiazine 1-oxide and 1,1-dioxide analogs through reactions involving methylthioglycolate and methanolic ammonia followed by cyclization and oxidation processes (Bobek, 1982).
Molecular Structure Analysis
Thiazine compounds display diverse molecular structures, often determined through X-ray diffraction and other analytical methods. For instance, Askerov et al. (2019) reported on the molecular and crystal structures of a similar thiazine derivative, emphasizing the role of hydrogen bonding and molecular interactions in stabilizing the compound structure (Askerov et al., 2019).
Chemical Reactions and Properties
Thiazine derivatives undergo various chemical reactions, contributing to their wide range of applications. For example, the study by Stephens and Sowell (2000) explored the hydrolysis and cyclization reactions of thieno[2,3-e][1,3,4]thiadiazine derivatives under different conditions, demonstrating the chemical versatility of these compounds (Stephens & Sowell, 2000).
科学的研究の応用
Synthetic Applications and Chemical Properties
Compounds with complex structures, such as the one described, often serve as key intermediates or targets in synthetic chemistry due to their unique chemical properties. For instance, the synthesis and transformation of heterocyclic compounds, including thiazines and oxazines, have been extensively studied for their applications in creating pharmacologically active molecules and materials with novel properties. The synthesis approaches and chemical transformations of such compounds are crucial for developing new drugs and materials with enhanced performance and targeted functionalities (Králová et al., 2018).
Pharmacological and Biological Applications
Many heterocyclic compounds, similar in structural complexity to the specified molecule, show significant pharmacological importance. Research into compounds such as 1,3-thiazolidin-4-ones and their derivatives demonstrates their potential in treating various diseases, highlighting the pharmacological relevance of such structures. These studies suggest that compounds with complex heterocyclic frameworks can possess a broad spectrum of biological activities, making them promising candidates for drug development processes (Santos et al., 2018).
Material Science and Nanotechnology
In the realm of materials science, the development and characterization of nanoparticles, such as titanium dioxide nanoparticles, offer insights into the application of complex compounds in novel therapies and technologies. The unique properties of these nanoparticles, including their photoactivity and potential use in medical therapies like photodynamic therapy, illustrate the intersection of chemical complexity and technological application. Such research underscores the importance of understanding the fundamental chemical properties of complex compounds for their incorporation into advanced materials and therapeutic agents (Ziental et al., 2020).
特性
IUPAC Name |
(4S)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S2/c1-15-5-2-4-11-7-9(12)8-3-6-16-10(8)17(11,13)14/h3,6,9,12H,2,4-5,7H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDPMCCGFXTPIS-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC(C2=C(S1(=O)=O)SC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C[C@H](C2=C(S1(=O)=O)SC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648701 | |
| Record name | (4S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide | |
CAS RN |
1029324-91-1 | |
| Record name | (4S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


